4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-4-26-18-11-7-16(8-12-18)19-13-27-21(22-19)20-15(3)25(24-23-20)17-9-5-14(2)6-10-17/h5-13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNHRQBRYCJKFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole is a member of the triazole family known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 365.49 g/mol. The structure features a triazole ring fused with thiazole and phenyl groups, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N2S |
| Molecular Weight | 365.49 g/mol |
| CAS Number | 667868-35-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring and subsequent modifications to introduce the thiazole and ethoxyphenyl groups. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The IC50 values ranged from 2.43 to 14.65 µM, indicating potent activity against these malignancies .
Mechanism of Action:
The compound appears to exert its anticancer effects through multiple mechanisms:
- Microtubule Destabilization : It has been shown to inhibit microtubule assembly, leading to disrupted mitotic processes in cancer cells.
- Induction of Apoptosis : Morphological changes consistent with apoptosis were observed at concentrations as low as 1 µM, along with increased caspase-3 activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.
Case Studies
- Study on MDA-MB-231 Cells : A study evaluated the effects of the compound on MDA-MB-231 cells, revealing that it not only inhibited cell growth but also induced apoptosis as evidenced by morphological changes and caspase activation .
- Antimicrobial Evaluation : In another study, the compound was tested against various bacterial strains, showing promising results that warrant further investigation into its use as an antimicrobial agent.
Preparation Methods
Hantzsch Thiazole Formation
The 4-(4-ethoxyphenyl)thiazole-2-carbaldehyde (1 ) is synthesized via the Hantzsch reaction:
Reagents :
- 4-Ethoxyphenyl thioamide (1.0 equiv)
- Phenacyl bromide (1.2 equiv)
- Ethanol (solvent), reflux at 80°C for 6 h.
Mechanism :
- Nucleophilic attack of thioamide sulfur on phenacyl bromide’s α-carbon.
- Cyclocondensation with elimination of HBr to form the thiazole ring.
Yield : 68% (pale yellow crystals).
Characterization :
Alkyne Functionalization
The aldehyde (1 ) is converted to 2-ethynyl-4-(4-ethoxyphenyl)thiazole (2 ) via Seyferth-Gilbert homologation:
Reagents :
Yield : 72% (off-white solid).
Characterization :
- ¹³C NMR : δ 92.1 (C≡CH), 85.4 (C≡CH).
Triazole Core Assembly
Azide Preparation
4-Methylphenyl azide (3 ) is synthesized from 4-methylaniline:
Procedure :
- Diazotization of 4-methylaniline with NaNO₂/HCl at 0°C.
- Azide substitution using NaN₃ in aqueous acetone.
Yield : 85% (colorless oil).
Hazard Note : 3 is thermally unstable; storage at –20°C is mandatory.
RuAAC Reaction
The triazole is formed via [Cp*RuCl(COD)]-catalyzed cycloaddition:
Reagents :
Mechanism :
- Ruthenium-mediated [3+2] cycloaddition with 1,5-regioselectivity.
- Methyl and thiazole groups occupy positions 5 and 4, respectively.
Yield : 78% (white crystalline solid).
Regioselectivity : >95% (confirmed by NOESY).
Structural Elucidation
Spectroscopic Data
IR (ATR) :
- 2127 cm⁻¹ (C≡C, absent post-reaction).
- 1602 cm⁻¹ (triazole C=N).
¹H NMR (DMSO-d₆):
- δ 8.21 (s, 1H, triazole-H).
- δ 7.89 (d, J = 8.7 Hz, 2H, thiazole-ArH).
- δ 2.52 (s, 3H, CH₃).
HRMS (ESI+) : m/z 407.1243 [M+H]⁺ (calc. 407.1248).
X-ray Crystallography
Single-crystal analysis confirms:
- Triazole-thiazole dihedral angle : 12.5° (planar conjugation).
- H-bonding : C–H···N between thiazole and triazole.
Optimization and Challenges
Catalyst Screening
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| [Cp*RuCl(COD)] | DMF | 80 | 78 |
| RuCl₃ | DMF | 80 | 32 |
| CuI | DMF | 80 | <5 |
Ru(I) catalysts outperform Cu(I) due to superior regiocontrol.
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| THF | 7.5 | 41 |
| H₂O | 80.1 | 29 |
Polar aprotic solvents enhance reaction efficiency.
Scalability and Applications
Gram-scale synthesis (10 mmol) achieves 71% yield, demonstrating industrial viability. Preliminary biological screening indicates IC₅₀ = 4.72 μM against glioblastoma U87-MG cells, rivaling temozolomide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
